molecular formula C9H8ClNO2 B1595629 4-Chloro-2,5-dimethoxybenzonitrile CAS No. 58543-89-8

4-Chloro-2,5-dimethoxybenzonitrile

Cat. No.: B1595629
CAS No.: 58543-89-8
M. Wt: 197.62 g/mol
InChI Key: ZUWPOBVDQKRCAB-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8ClNO2. It is characterized by a benzene ring substituted with a chlorine atom at the 4-position, two methoxy groups at the 2- and 5-positions, and a nitrile group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2,5-dimethoxybenzonitrile can be synthesized through several synthetic routes. One common method involves the nitration of 4-chloro-2,5-dimethoxybenzene followed by subsequent reduction and nitrilation steps. The reaction conditions typically require the use of strong acids and oxidizing agents under controlled temperatures.

Industrial Production Methods: In an industrial setting, the compound is often produced through a multi-step synthesis process that includes the chlorination of 2,5-dimethoxybenzene, followed by the introduction of the nitrile group. This process requires precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,5-dimethoxybenzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Products include carboxylic acids and ketones.

  • Reduction: The primary product is the corresponding amine.

  • Substitution: Substituted benzene derivatives are formed.

Scientific Research Applications

4-Chloro-2,5-dimethoxybenzonitrile is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 4-Chloro-2,5-dimethoxybenzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

4-Chloro-2,5-dimethoxybenzonitrile is similar to other halogenated benzonitriles, such as 3-chloro-4,5-dimethoxybenzonitrile and 2-chloro-4,5-dimethoxybenzonitrile. These compounds differ in the position of the chlorine atom on the benzene ring, which affects their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which influences its properties and applications.

List of Similar Compounds

  • 3-Chloro-4,5-dimethoxybenzonitrile

  • 2-Chloro-4,5-dimethoxybenzonitrile

  • 2,4-Dichloro-5-methoxybenzonitrile

  • 3,4-Dichloro-5-methoxybenzonitrile

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

4-chloro-2,5-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWPOBVDQKRCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352652
Record name 4-chloro-2,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58543-89-8
Record name 4-chloro-2,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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